5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Kinase Inhibition Wnt Pathway Structure-Activity Relationship

This 5-bromopyrimidine-piperidine-pyridazine chemotype provides a unique pharmacophoric fingerprint for kinase inhibition, Wnt pathway modulation, and SCD1 inhibitor programs. The 5-bromo substituent and 6-methylpyridazine ether create a distinct IP position not exemplified in core patent literature, enabling novel chemical matter exploration. Ideal as a reference standard (C15H18BrN5O, InChI Key: MKWVVLQUUWMNTR-UHFFFAOYSA-N) or as a starting point for medicinal chemistry optimization, this compound is available exclusively via custom synthesis. Researchers must experimentally validate target activity. Procure now to secure your competitive advantage.

Molecular Formula C15H18BrN5O
Molecular Weight 364.247
CAS No. 2320889-24-3
Cat. No. B2882808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine
CAS2320889-24-3
Molecular FormulaC15H18BrN5O
Molecular Weight364.247
Structural Identifiers
SMILESCC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=C(C=N3)Br
InChIInChI=1S/C15H18BrN5O/c1-11-2-3-14(20-19-11)22-10-12-4-6-21(7-5-12)15-17-8-13(16)9-18-15/h2-3,8-9,12H,4-7,10H2,1H3
InChIKeyMKWVVLQUUWMNTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine (CAS 2320889-24-3): Structural Classification and Procurement Context


5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a synthetic small molecule belonging to the heteroaryl-piperidine chemotype . It features a 5-bromopyrimidine core linked via a piperidine spacer to a 6-methylpyridazin-3-yl ether, a scaffold that has been explored in patent literature for kinase inhibition, Wnt pathway modulation, and stearoyl-CoA desaturase-1 (SCD1) inhibition [1]. However, no peer-reviewed primary research article reporting quantitative biological, pharmacological, or comparative data for this specific compound was identified. Procurement-relevant information is currently limited to vendor catalog entries providing identity, molecular formula (C15H18BrN5O), molecular weight (364.247 g/mol), and InChI Key (MKWVVLQUUWMNTR-UHFFFAOYSA-N) .

Procurement Risk: Why Generic Substitution of the 5-Bromopyrimidine-Piperidine-Pyridazine Scaffold is Not Supported Without Comparative Data


Compounds within the heteroaryl-piperidine class exhibit profound sensitivity to substitution patterns, with even minor modifications (e.g., halogen identity, linker length) causing dramatic shifts in target affinity, selectivity, and pharmacokinetics [1]. The presence of a 5-bromo substituent on the pyrimidine ring, the specific oxymethylene linker, and the 6-methyl group on the pyridazine all contribute to a unique pharmacophoric fingerprint. Without compound-specific comparative data, substituting this compound with a close analog—such as a chloro- or fluoro-pyrimidine variant, or a differently substituted piperidine—carries the risk of abolishing desired activity or introducing off-target effects. The following section provides the best available evidence, while explicitly acknowledging its limitations.

5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine: Available Quantitative Differentiation Evidence


Structural Differentiation of the 5-Bromopyrimidine-Piperidine-Pyridazine Core vs. Common Heteroaryl-Piperidine Kinase Inhibitors

The target compound embodies a distinct heteroaryl-piperidine scaffold combining a 5-bromopyrimidine with a 6-methylpyridazinyl ether. This contrasts with the more common trisubstituted pyridine-piperidine Wnt inhibitors such as compound 9 from the AstraZeneca series, which lack the bromine atom and pyridazine moiety [1]. In the SCD1 inhibitor patent literature, related pyridazine-based analogs with alternative bicyclic heteroaryl capping groups achieve IC50 values in the low nanomolar range in human liver microsome assays [2], but no data for the bromopyrimidine-bearing target compound are provided. The quantitative differentiation of the target compound from these comparators cannot be established due to absence of head-to-head or cross-study data.

Kinase Inhibition Wnt Pathway Structure-Activity Relationship

Purity and Identity Specification vs. Vendor Catalog Baselines

Vendor catalog data for the target compound indicate a molecular formula of C15H18BrN5O (MW 364.247) and InChI Key MKWVVLQUUWMNTR-UHFFFAOYSA-N . The purity specification is typically >95% for research-grade supply . Comparable bromopyrimidine-piperidine compounds (e.g., 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid, CAS 799283-92-4) also list >95% purity [1]. No analytical certificate of analysis or batch-specific impurity profile data were available for the target compound, preventing quantitative purity differentiation.

Chemical Identity Quality Control Procurement Specifications

In Silico Physicochemical Property Comparison vs. Closest Bromopyrimidine-Piperidine Analogs

Calculated physicochemical properties can provide baseline differentiation. The target compound’s topological polar surface area (TPSA), logP, and hydrogen bond acceptor/donor counts differentiate it from simpler bromopyrimidine-piperidine analogs lacking the methylpyridazinyl ether. For example, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid (TPSA ~66 Ų, HBA=5) vs. the target compound (TPSA ~68 Ų, HBA=7, no HBD) . These differences can impact membrane permeability and solubility, but no experimental logP, solubility, or permeability data exist for the target compound to validate the in silico predictions.

Physicochemical Properties Drug-likeness Computational Chemistry

Application Scenarios for 5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine Based on Scaffold Class Evidence


Kinase Inhibitor Lead Exploration (c-Met, EGFR, or Wnt Pathway) Requiring a Distinct Bromopyrimidine-Pyridazine Chemotype

The compound’s scaffold has been generically claimed in patents targeting tyrosine kinases, including c-Met, EGFR mutants, and HER2 [1]. Researchers seeking novel chemical matter for kinase inhibitor programs may procure this compound as a starting point for medicinal chemistry optimization, provided they validate the kinase inhibition profile experimentally. However, no quantitative IC50 or selectivity data for the target compound exist to guide selection over other analogs [1].

SCD1 Inhibitor Discovery Efforts Targeting Metabolic Disease

The piperidinyl-pyridazinyl motif is a known SCD1 inhibitory pharmacophore [2]. The target compound’s bromopyrimidine moiety offers a novel capping group not exemplified in the core SCD1 patent literature [2], potentially enabling exploration of new intellectual property space. Users must verify SCD1 inhibitory activity de novo, as no data are available for this specific compound.

Chemical Biology Probe Development for Wnt Pathway Phenotypic Screening

Heteroaryl-piperidines have demonstrated potent Wnt pathway inhibition in cell-based reporter assays [3]. The target compound’s structural divergence from reported Wnt inhibitors (which typically feature trisubstituted pyridines) makes it a candidate for chemical probe development, but its Wnt inhibitory activity must be experimentally determined before use [3].

Analytical Reference Standard for LC-MS/MS Method Development in Pharmacokinetic Studies

The compound’s well-defined molecular formula (C15H18BrN5O), molecular weight (364.247 g/mol), and unique InChI Key (MKWVVLQUUWMNTR-UHFFFAOYSA-N) make it suitable as a reference standard for mass spectrometry-based quantification methods, provided the user independently establishes the purity and stability profile.

Quote Request

Request a Quote for 5-Bromo-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.